molecular formula C19H39N5O7 B13799890 Gentamicin D Acetate

Gentamicin D Acetate

Cat. No.: B13799890
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-JHODFQNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gentamicin D Acetate involves the fermentation of Micromonospora purpurea, followed by extraction and purification processes . The acetate form is obtained by reacting gentamicin with acetic acid under controlled conditions. The reaction typically involves dissolving gentamicin in a suitable solvent, such as water or methanol, and then adding acetic acid to form the acetate salt .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Gentamicin D Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the gentamicin molecule.

Major Products Formed

The major products formed from these reactions include gentamicin N-oxide derivatives, reduced gentamicin forms, and various substituted gentamicin derivatives .

Scientific Research Applications

Gentamicin D Acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gentamicin D Acetate is unique due to its broad-spectrum activity and its ability to be used in combination with other antibiotics to enhance efficacy. Its acetate form provides improved solubility and stability, making it suitable for various applications in research and medicine .

Properties

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15-,16-,17+,18-,19+/m0/s1

InChI Key

VEGXETMJINRLTH-JHODFQNSSA-N

Isomeric SMILES

C[C@]1(CO[C@H]([C@H]([C@@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

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